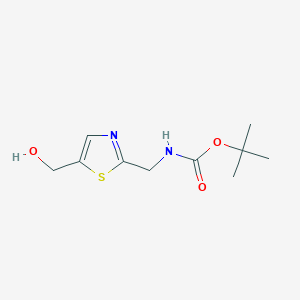

2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole

Descripción general

Descripción

Synthesis Analysis

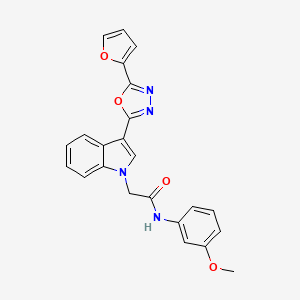

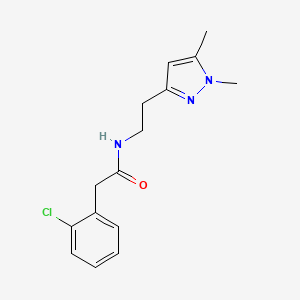

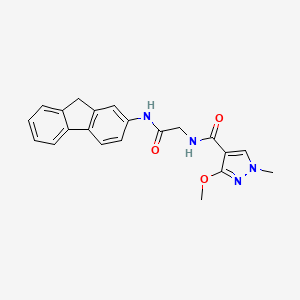

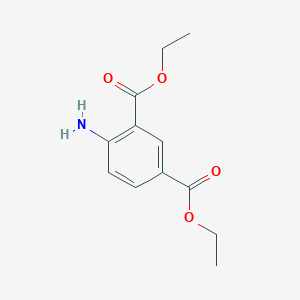

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Techniques : The compound's synthesis involves a range of techniques, including reactions with carboxylic acid hydrazides and esterification processes. Such methods are crucial in the development of various pharmaceutical and chemical products (Lkizler, Demirbas, & Lkizler, 1996).

- Mass Spectral Behavior : The mass spectral behavior of related compounds, such as 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide, has been characterized, which aids in understanding their chemical properties and potential applications (Mallen, Cort, & Cockerill, 1979).

Potential Therapeutic Applications

- Cancer Treatment : Compounds such as 5-Arylamino-2-methyl-4,7-dioxobenzothiazoles, related to the core structure of 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole, have shown selective inhibitory activities against cyclin-dependent kinase 4 (CDK4) and potential as cytotoxic agents against human cancer cell lines (Ryu et al., 2000).

- Neuroprotective Effects : Studies have shown that certain aminothiazole compounds exhibit neuroprotective properties, suggesting potential therapeutic applications in diseases such as prion diseases (Gallardo-Godoy et al., 2011).

Antimicrobial and Antioxidant Properties

- Antimicrobial Activity : Various derivatives, such as 3-arylamino-5-aryloxymethyl[1,2,4]triazole derivatives, have been synthesized and shown to exhibit antimicrobial activities, highlighting their potential use in treating infections (Demirayak, Benkli, & Güven, 1998).

- Antioxidant Properties : Compounds like 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride have demonstrated potent scavenging of oxygen-derived free radicals, indicating their potential as antioxidants (Bonne et al., 1989).

Pharmaceutical Development and Medicinal Chemistry

- Drug Development : The 2-aminothiazole core, a part of the molecular structure of this compound, is an active pharmacophore used in medicinal chemistry for developing drugs with anticancer, antitumor, antidiabetic, and anticonvulsant activity (Das, Sikdar, & Bairagi, 2016).

Mecanismo De Acción

Target of Action

Thiazole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors .

Mode of Action

The exact mode of action of this compound is not well-documented. Thiazole derivatives are known for their diverse biological activities, which can be attributed to the presence of sulfur and nitrogen in the thiazole ring. This allows for various types of reactions, such as donor-acceptor and nucleophilic reactions .

Biochemical Pathways

Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

The compound’s polar structure suggests it may have good solubility in polar solvents .

Result of Action

Thiazole derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[[5-(hydroxymethyl)-1,3-thiazol-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(14)12-5-8-11-4-7(6-13)16-8/h4,13H,5-6H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEMBOMSMMUQQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(S1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-N-methyl-N-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2745339.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2745343.png)

![5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B2745344.png)

![3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methylphenyl)propanamide](/img/structure/B2745350.png)

![N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2745353.png)

![5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2745357.png)

![6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2745362.png)